N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a trichloromethyl group, which is known for its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide typically involves the reaction of quinoline derivatives with trichloromethyl compounds under controlled conditions. One common method involves the reaction of quinoline-8-amine with trichloroacetaldehyde in the presence of a base, followed by acylation with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to disrupt protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the interaction between the c-Myc protein and its partner Max, leading to the degradation of c-Myc and the induction of apoptosis in cancer cells . This disruption occurs through the binding of the compound to the c-Myc/Max complex, preventing its proper function and leading to cellular effects such as cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide: Known for its anti-proliferative activity in cancer cells.
N-(2,2,2-trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide: Used in various chemical synthesis applications.
2-methyl-N-(2,2,2-trichloro-1-{[(quinolin-8-ylamino)carbothioyl]amino}ethyl)propanamide: Similar in structure but with different substituents affecting its reactivity and applications.
Uniqueness
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide is unique due to its specific combination of a quinoline moiety and a trichloromethyl group, which imparts distinct chemical properties and biological activities. Its ability to disrupt protein interactions, particularly in cancer cells, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C14H14Cl3N3O |
---|---|
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide |
InChI |
InChI=1S/C14H14Cl3N3O/c1-2-11(21)20-13(14(15,16)17)19-10-7-3-5-9-6-4-8-18-12(9)10/h3-8,13,19H,2H2,1H3,(H,20,21) |
InChI-Schlüssel |
ODBBRPLFSRWLPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.